1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine
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Overview
Description
1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions tailored to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be involved in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl and difluoropyrrolidine groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)benzoic acid
Uniqueness
1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine is unique due to the presence of both trifluoromethyl and difluoropyrrolidine groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-3,3-difluoropyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF5N/c13-10-4-8(3-9(5-10)12(16,17)18)6-19-2-1-11(14,15)7-19/h3-5H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWADKBCUHGXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CC(=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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